5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple carboxylic acid groups and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative, followed by subsequent carboxylation reactions to introduce the carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halides or amines, onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid is used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and separation processes due to their high surface area and tunable pore sizes.
Biology and Medicine
While specific biological and medical applications of this compound are less common, its derivatives may be explored for potential use as pharmaceutical intermediates or in drug delivery systems. The presence of multiple carboxylic acid groups allows for conjugation with various biomolecules.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique structure imparts desirable properties, such as thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid exerts its effects depends on its specific application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form a stable framework. The carboxylic acid groups play a crucial role in binding to the metal centers, while the trifluoromethyl groups influence the overall stability and properties of the MOF.
Comparison with Similar Compounds
Similar Compounds
5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid: Contains methyl groups instead of trifluoromethyl groups, affecting its hydrophobicity and interactions with other molecules.
Uniqueness
The presence of trifluoromethyl groups in 5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid imparts unique properties, such as increased electron-withdrawing effects and enhanced stability. These characteristics make it particularly valuable in the synthesis of MOFs and other advanced materials.
Properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12F6O8/c25-23(26,27)17-8-16(10-3-13(21(35)36)6-14(4-10)22(37)38)18(24(28,29)30)7-15(17)9-1-11(19(31)32)5-12(2-9)20(33)34/h1-8H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQXZDQXUNQYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2C(F)(F)F)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F6O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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